Chemical structure and properties of N-Boc-N-butyl-glycine
Chemical structure and properties of N-Boc-N-butyl-glycine
An In-depth Technical Guide to N-Boc-N-butyl-glycine: Synthesis, Properties, and Applications in Peptoid Chemistry
Abstract
N-Boc-N-butyl-glycine is a synthetically valuable N-protected, N-substituted amino acid derivative. As a structural analog of natural amino acids, it serves as a fundamental building block in the field of peptidomimetics, particularly in the synthesis of peptoids (N-substituted glycine oligomers). The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise assembly in peptide and peptoid synthesis, while the N-butyl substituent provides a non-polar, aliphatic side chain, enabling the modulation of hydrophobicity and steric properties of the final molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its primary applications in drug discovery and materials science.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
N-Boc-N-butyl-glycine is characterized by a glycine backbone where the nitrogen atom is disubstituted with both a tert-butoxycarbonyl (Boc) protecting group and a butyl group. This structure prevents the formation of a peptide bond at the nitrogen atom in the same manner as a primary amine, a key feature for its use in constructing peptoid backbones.
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IUPAC Name: 2-(N-(tert-butoxycarbonyl)-N-butylamino)acetic acid
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Molecular Formula: C₁₁H₂₁NO₄[1]
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Molecular Weight: 231.29 g/mol [1]
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CAS Number: 374795-71-8[1]
Physicochemical Data
The physical and chemical properties of N-Boc-N-butyl-glycine are essential for its handling, storage, and application in synthesis.
| Property | Value | Source / Notes |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Typically a white to off-white solid or viscous oil. | Based on similar N-Boc protected amino acids. |
| Solubility | Soluble in a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Limited solubility in water. | Inferred from its chemical structure. |
| Melting Point | Not widely reported; must be determined experimentally. | |
| Stability | Stable under standard storage conditions. The Boc group is labile to strong acids (e.g., Trifluoroacetic acid, TFA).[2][3] |
Synthesis of N-Boc-N-butyl-glycine
Strategic Overview
The synthesis of N-Boc-N-alkyl-glycines is efficiently achieved through a two-step process.[4] This methodology involves an initial reductive amination to form the N-substituted glycine, followed by the protection of the secondary amine with a Boc group. This approach is highly versatile and can be adapted for various N-alkyl substituents.
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Reductive Amination: Butylamine is reacted with an activated glycine precursor, such as glyoxylic acid. The intermediate imine is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) to yield N-butyl-glycine.
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Boc Protection: The resulting N-butyl-glycine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to protect the secondary amine, yielding the final product.[4]
Synthesis Workflow Diagram
Caption: Two-step synthesis of N-Boc-N-butyl-glycine.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-Boc-N-alkyl glycines.[4]
Step 1: Synthesis of N-butyl-glycine via Reductive Amination
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq.) in methanol. Cool the solution to 0-5 °C using an ice bath.
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Amine Addition: Slowly add butylamine (1.1 eq.) to the cooled solution. Stir the mixture at this temperature for 30 minutes.
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Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 1 hour. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
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Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in water and acidify to pH ~2 with 1N HCl. Wash the aqueous solution with ethyl acetate to remove any non-polar impurities. Adjust the aqueous layer to pH ~7 and use directly in the next step.
Step 2: Synthesis of N-Boc-N-butyl-glycine
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Reaction Setup: To the aqueous solution of crude N-butyl-glycine, add an equal volume of dioxane, followed by triethylamine (TEA) (1.5 eq.) to create basic conditions.
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Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the mixture. Causality Note: The base (TEA) deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.[5]
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Reaction Completion: Stir the reaction vigorously for 2-4 hours at room temperature.
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Workup and Extraction: Evaporate the organic solvents under reduced pressure. Dissolve the remaining aqueous residue in 5% NaHCO₃ solution and wash with ethyl acetate to remove unreacted (Boc)₂O.
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Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 0.5 N HCl. Extract the product with three portions of ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Analytical Characterization
To confirm the identity and purity of the synthesized N-Boc-N-butyl-glycine, a combination of spectroscopic techniques is employed.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the CH₃, and multiplets between 1.3-3.3 ppm for the three CH₂ groups), the glycine methylene protons (a singlet around 3.9-4.1 ppm), and the Boc group (a strong singlet at ~1.45 ppm for the nine equivalent protons).
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¹³C NMR: The carbon spectrum should display distinct peaks for the four unique carbons of the butyl chain, the two glycine carbons (CH₂ and C=O), and the carbons of the Boc group (quaternary and methyl carbons).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. Expected ions would include [M+H]⁺ at m/z 232.15, [M+Na]⁺ at m/z 254.13, and [M-H]⁻ at m/z 230.14.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ corresponding to the carboxylic acid and the carbamate of the Boc group.
Core Applications in Peptidomimetic Chemistry
Role as a Peptoid Monomer
The primary application of N-Boc-N-butyl-glycine is in the synthesis of peptoids. Peptoids are a class of peptidomimetics based on an N-substituted glycine backbone. Unlike peptides, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural difference confers several advantageous properties:
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Protease Resistance: The lack of a standard peptide bond and α-carbon side chains makes peptoids highly resistant to enzymatic degradation.
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Conformational Flexibility: The absence of backbone N-H hydrogen bond donors results in a more flexible polymer chain, which can be constrained through the use of bulky side chains.
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Chemical Diversity: A vast array of side chains can be easily introduced by using different primary amines in the synthesis, allowing for extensive chemical space exploration.
N-Boc-N-butyl-glycine serves as a monomer that introduces a simple, hydrophobic butyl side chain, which can be used to tune the solubility and self-assembly properties of a peptoid sequence.
Workflow for Solid-Phase Peptoid Synthesis
N-Boc-N-butyl-glycine is suitable for the "monomer" method of solid-phase peptoid synthesis, which is analogous to standard solid-phase peptide synthesis (SPPS).
Caption: Monomer-based solid-phase synthesis using N-Boc-N-butyl-glycine.
Safety, Handling, and Storage
Hazard Assessment
While specific toxicological data for N-Boc-N-butyl-glycine is not extensively documented, it should be handled with the standard precautions applied to all laboratory chemicals. It is considered a hazardous substance and may cause skin and eye irritation.[6][7]
Recommended Precautions
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[8][9]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
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Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Store the container tightly closed in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents and incompatible materials. For long-term storage, refrigeration is recommended.
Conclusion
N-Boc-N-butyl-glycine is a specialized yet crucial building block for the synthesis of advanced biomaterials and therapeutic candidates. Its well-defined structure allows for the precise introduction of a butyl side chain into peptoid oligomers, enabling researchers to systematically study structure-activity relationships. The robust synthetic route and established utility in solid-phase synthesis underscore its importance for professionals in drug development and materials science, facilitating the creation of novel molecules with enhanced stability and tailored functionality.
References
- Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. (URL: )
- Application Note & Protocol: A Scalable and High-Yield Synthesis of N-tert-Butoxycarbonyl - Benchchem. (URL: )
- N-(tert-Butoxycarbonyl)
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N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. (URL: [Link])
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N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC. (URL: [Link])
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N-Boc Glycine - Sihauli Chemicals. (URL: [Link])
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N-Boc-glycine - Manasa Life Sciences. (URL: [Link])
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N-Boc-N-tert-butyl-glycine One Chongqing Chemdad Co. ,Ltd. (URL: [Link])
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Overview of Solid Phase Peptide Synthesis | AAPPTec. (URL: [Link])
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Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (URL: [Link])
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